molecular formula C46H49N5O8S B13448852 Zafirlukast Impurity D

Zafirlukast Impurity D

Cat. No.: B13448852
M. Wt: 832.0 g/mol
InChI Key: WUSUKXOVNZZOIV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Zafirlukast Impurity D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen bromide, peroxides, and organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the bromination of methyl 3-methoxy-4-methylbenzoate results in the formation of methyl 4-bromomethyl-3-methoxybenzoate, which is a key intermediate in the synthesis of Zafirlukast and its impurities .

Properties

Molecular Formula

C46H49N5O8S

Molecular Weight

832.0 g/mol

IUPAC Name

cyclopentyl N-[3-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]-[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate

InChI

InChI=1S/C46H49N5O8S/c1-28-11-5-10-16-42(28)60(55,56)49-44(52)29-17-20-34(41(23-29)57-4)43(37-26-50(2)39-21-18-30(24-35(37)39)47-45(53)58-32-12-6-7-13-32)38-27-51(3)40-22-19-31(25-36(38)40)48-46(54)59-33-14-8-9-15-33/h5,10-11,16-27,32-33,43H,6-9,12-15H2,1-4H3,(H,47,53)(H,48,54)(H,49,52)

InChI Key

WUSUKXOVNZZOIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)C(C3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)C6=CN(C7=C6C=C(C=C7)NC(=O)OC8CCCC8)C)OC

Origin of Product

United States

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